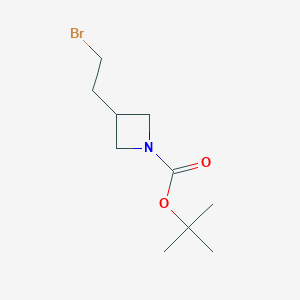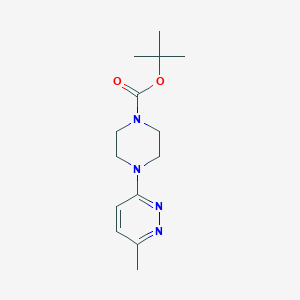
4-amino-3-methoxy-N,N-dimethylbenzamide hydrochloride
Overview
Description
4-amino-3-methoxy-N,N-dimethylbenzamide hydrochloride is a chemical compound with the molecular formula C10H14N2O2·HCl. It is a derivative of benzamide, featuring an amino group at the 4-position, a methoxy group at the 3-position, and two N,N-dimethyl groups attached to the amide nitrogen. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-methoxy-N,N-dimethylbenzamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-amino-3-methoxybenzoic acid.
Amidation: The carboxylic acid group of 4-amino-3-methoxybenzoic acid is converted to an amide group by reacting it with N,N-dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Hydrochloride Formation: The resulting 4-amino-3-methoxy-N,N-dimethylbenzamide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 4-amino-3-methoxybenzoic acid are reacted with N,N-dimethylamine under controlled conditions.
Purification: The crude product is purified using recrystallization or chromatography techniques.
Hydrochloride Salt Formation: The purified 4-amino-3-methoxy-N,N-dimethylbenzamide is converted to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-methoxy-N,N-dimethylbenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: 4-hydroxy-3-methoxy-N,N-dimethylbenzamide.
Reduction: 4-amino-3-methoxy-N,N-dimethylbenzylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-amino-3-methoxy-N,N-dimethylbenzamide hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Employed in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-3-methoxy-N,N-dimethylbenzamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The methoxy and amino groups play crucial roles in binding to the active sites of target proteins, thereby influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-amino-3-methoxybenzamide: Lacks the N,N-dimethyl groups, resulting in different chemical and biological properties.
4-amino-3-methoxy-N-methylbenzamide: Contains only one N-methyl group, leading to variations in reactivity and applications.
4-amino-3-methoxy-N,N-diethylbenzamide: Features N,N-diethyl groups instead of N,N-dimethyl groups, affecting its solubility and interaction with biological targets.
Uniqueness
4-amino-3-methoxy-N,N-dimethylbenzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and N,N-dimethyl groups enhances its solubility and ability to interact with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
4-amino-3-methoxy-N,N-dimethylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-12(2)10(13)7-4-5-8(11)9(6-7)14-3;/h4-6H,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIZVHLMLDKPKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1376030.png)





![1-(4-Acetylphenyl)-3-[(cyclopropylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1376047.png)

![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate](/img/structure/B1376031.png)
![Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1376035.png)




